2-(4-Chlorophenyl)-3-(methoxyimino)propanenitrile
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Overview
Description
2-(4-Chlorophenyl)-3-(methoxyimino)propanenitrile is an organic compound that features a chlorophenyl group, a methoxyimino group, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(methoxyimino)propanenitrile typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a nitrile-forming reaction using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(methoxyimino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(methoxyimino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(methoxyimino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the presence of an ethylamine group instead of a methoxyimino and nitrile group.
Myclobutanil: Contains a chlorophenyl group and is used as an agrochemical.
Uniqueness
2-(4-Chlorophenyl)-3-(methoxyimino)propanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methoxyiminopropanenitrile |
InChI |
InChI=1S/C10H9ClN2O/c1-14-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,7,9H,1H3 |
InChI Key |
BGWCMVGFWQHBBW-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC(C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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